molecular formula C10H13ClN2O2 B2510418 Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1779126-41-8

Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2510418
CAS No.: 1779126-41-8
M. Wt: 228.68
InChI Key: GRYUKVHMNULBLI-UHFFFAOYSA-N
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Description

“Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and synthetic compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, a synthetic method of 3-(chloromethyl)pyridine hydrochloride involves oxidation, reduction, and reaction with thionyl chloride .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process and Compound Geometry : Methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were synthesized from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. Semiempirical calculations revealed a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996).

  • Novel Pyrido and Pyrimidines Synthesis : Novel pyrido and pyrimidine derivatives were synthesized using 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which derived from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates (Bakhite et al., 2005).

  • Tautomerism and Stability Analysis : Study of the tautomerism of aza heterocycles, specifically focusing on the structure of spontaneous transformation products of related compounds in crystal and solution (Gubaidullin et al., 2014).

  • Pyrazole Derivatives Synthesis and Structure : Synthesis and characterization of new pyrazole derivatives, along with a computational study on their molecular structure and thermodynamic properties (Shen et al., 2012).

Chemical Synthesis and Building Blocks

  • Building Block Synthesis : A concise synthesis of a tetrahydropyrazolopyrazine building block was described, showcasing the process and yields (Shu et al., 2012).

  • Green Metric Evaluation : Synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in pharmaceutical production, with a focus on green metrics assessment and waste reduction (Gilbile et al., 2017).

  • Catalytic Applications : Study of unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization, highlighting the role of solvent and co-catalyst in product distribution (Nyamato et al., 2014).

Properties

IUPAC Name

methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-10(14)9-7(6-11)12-13-5-3-2-4-8(9)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYUKVHMNULBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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